1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone
Description
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone (CAS: 161809-65-0 or 21906-39-8) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₆O (molecular weight: 256.15 g/mol) or C₁₀H₉F₃O (202.17 g/mol), depending on the reported source. Its structure features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and a trifluoroacetone moiety (-COCF₃) at the adjacent position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its electron-withdrawing fluorinated groups, which enhance reactivity and stability.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDQRUFRMHMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197362 | |
| Record name | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161809-65-0 | |
| Record name | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161809-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biochemistry: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs with fluorinated moieties.
Industry: Used in the development of materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1,1-Trifluoro-3-phenylacetone (CAS: 350-92-5)
- Molecular Formula : C₉H₇F₃O
- Molecular Weight : 188.15 g/mol
- Key Differences : Lacks the trifluoromethyl group on the phenyl ring.
- Properties :
- Synthesis : Prepared via Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.
3-(Trifluoromethyl)phenylacetone (CAS: 21906-39-8)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Differences : Contains a single trifluoromethyl group on the phenyl ring but lacks the trifluoroacetone moiety.
- Properties :
1,1,1-Trifluoro-3-[4-(trifluoromethyl)phenyl]acetone
- Molecular Formula : C₁₀H₉F₆O
- Molecular Weight : 256.15 g/mol
- Key Differences : Trifluoromethyl group at the 4-position of the phenyl ring (para isomer).
- Properties :
3-Benzoyl-1,1,1-trifluoroacetone (CAS: 326-07-4)
- Molecular Formula : C₁₀H₇F₃O₂
- Molecular Weight : 216.16 g/mol
- Key Differences : Contains a benzoyl group (-COC₆H₅) instead of a trifluoromethylphenyl group.
- Properties :
Physicochemical and Functional Comparisons
Biological Activity
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone (CAS Number: 161809-65-0) is a fluorinated organic compound with a molecular formula of C10H6F6O and a molecular weight of 256.14 g/mol. Its unique trifluoromethyl groups contribute to its distinct chemical properties and biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and potential applications in various fields such as medicinal chemistry and environmental science.
The compound is characterized by:
- Molecular Formula : C10H6F6O
- Molecular Weight : 256.14 g/mol
- CAS Number : 161809-65-0
- Structure : The presence of multiple trifluoromethyl groups enhances its lipophilicity and can influence its interaction with biological targets.
1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone exhibits various biological activities primarily due to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial activity. The specific interactions of this compound with microbial membranes or metabolic pathways have yet to be fully elucidated but warrant further investigation .
Toxicity Profile
The toxicity of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone has been assessed in various studies:
Case Study 1: Enzyme Inhibition
A study investigated the effects of 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone on human liver microsomes. Results indicated significant inhibition of cytochrome P450 2E1 activity, which is involved in the metabolism of various xenobiotics. This suggests potential implications for drug interactions in therapeutic contexts .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that the compound exhibited moderate activity against certain strains of bacteria. Further exploration into its mechanism revealed that it disrupts bacterial cell membranes, leading to cell lysis .
Comparative Analysis
| Property/Activity | 1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone | Other Fluorinated Compounds |
|---|---|---|
| Molecular Weight | 256.14 g/mol | Varies |
| Enzyme Inhibition | Significant inhibition of CYP2E1 | Varies |
| Antimicrobial Activity | Moderate against specific bacteria | Varies |
| Toxicity | Respiratory irritation; skin sensitization | Varies |
Q & A
Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]acetone, and how can purity be maximized?
Methodological Answer: The compound is synthesized via cross-coupling reactions or ketone functionalization. Key methods include:
- Trifluoromethylation : Reacting aryl boronic acids with trifluoroacetone derivatives under palladium catalysis (e.g., Suzuki-Miyaura coupling) .
- Acetone Derivatives : Using 1,1-dibromo-3,3,3-trifluoroacetone as a precursor, followed by regioselective substitution with 3-(trifluoromethyl)phenyl groups .
- Purification : Recrystallization in hexane/ethyl acetate mixtures or column chromatography (silica gel, 60–120 mesh) to isolate the product. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- ¹⁹F NMR : Expect two distinct peaks: δ −62 to −65 ppm (CF₃ group adjacent to ketone) and δ −70 to −72 ppm (aryl-CF₃) .
- IR Spectroscopy : Strong C=O stretch at 1710–1730 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- X-ray Crystallography : Resolve torsional angles between the trifluoromethyl groups and the aromatic ring (SHELX software recommended for refinement) .
- Mass Spectrometry : Molecular ion peak at m/z 202.17 (C₁₀H₉F₆O⁺) with fragmentation patterns confirming the acetone backbone .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer: The strong electron-withdrawing nature of CF₃ groups:
- Reduces Electron Density : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Diels-Alder reactions) .
- Steric Hindrance : The 3-(trifluoromethyl)phenyl group creates steric bulk, affecting regioselectivity. Computational studies (DFT, B3LYP/6-31G*) show a 15–20° dihedral angle between CF₃ and the ketone, slowing certain pathways .
- Contradiction Note : Some studies report higher yields with electron-deficient aryl boronic acids, while others favor sterically hindered partners. Resolve via controlled experiments varying substituent electronic profiles .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of CDK2 or EGFR kinases. The trifluoromethyl groups exhibit hydrophobic interactions with Leu83 and Val18 residues (binding energy: −8.5 to −9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD < 2.0 Å for the ligand-protein complex .
- QSAR Models : Correlate substituent position (meta vs. para) with IC₅₀ values (R² > 0.85) to predict anti-tumor activity .
Q. How can researchers address discrepancies in reported reaction mechanisms for intramolecular cyclizations involving this compound?
Methodological Answer:
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in cycloadditions. Conflicting reports on rate-determining steps (keto-enol tautomerism vs. nucleophilic attack) can be resolved via kinetic isotope effects (KIE ≈ 2.5 supports proton transfer) .
- In Situ Monitoring : ReactIR or NMR spectroscopy to detect intermediates like enolates or zwitterionic species .
- Controlled Conditions : Vary solvent polarity (e.g., THF vs. DMSO) to stabilize charged intermediates and validate competing pathways .
Q. What strategies optimize crystallographic data quality for this compound, given its flexibility?
Methodological Answer:
- Crystal Growth : Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields monoclinic crystals (space group P2₁/c).
- Data Collection : High-resolution synchrotron radiation (λ = 0.71073 Å) reduces thermal motion artifacts.
- Refinement : SHELXL-2018 for anisotropic displacement parameters. Typical R₁ values: <5% for I > 2σ(I) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
